
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H35N5O and its molecular weight is 385.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, identified by its CAS number 899757-17-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is C22H35N5O, with a molecular weight of 385.5 g/mol. The structural complexity includes multiple piperazine and pyridazine rings, which are often associated with significant biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anti-tubercular and anti-cancer properties. The following sections summarize key findings related to the biological activity of this compound.
Anti-Tubercular Activity
A study focused on designing novel anti-tubercular agents reported that derivatives similar to the compound demonstrated significant activity against Mycobacterium tuberculosis. Compounds with IC90 values ranging from 3.73 to 4.00 μM were identified, indicating a promising therapeutic potential in treating tuberculosis .
Inhibition of Protein Interactions
The compound's structural characteristics suggest potential interactions with specific protein targets. For instance, compounds containing piperazine rings have been shown to inhibit protein-protein interactions critical in cancer cell proliferation. The inhibition of menin-MLL interactions has been highlighted as a therapeutic strategy in acute leukemia, where similar compounds demonstrated low nanomolar binding affinities (K_i values) .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may function as a receptor antagonist or agonist, influencing pathways related to cell growth and survival.
- Enzyme Inhibition : Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins, enhancing its potential efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds structurally related to this compound:
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Targeting G Protein-Coupled Receptors (GPCRs)
The compound has been investigated for its potential as an allosteric modulator of GPCRs, which play a critical role in numerous physiological processes and are key targets for drug development. Research indicates that analogs of similar structures have shown efficacy in treating central nervous system disorders, suggesting that 3-Cyclopentyl-1-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one could exhibit similar properties .
Inhibition of Protein-Protein Interactions
Recent studies have highlighted the importance of disrupting protein-protein interactions in cancer therapy. The compound's structural features may allow it to inhibit interactions such as those between menin and MLL proteins, which are implicated in acute leukemia. Compounds with similar scaffolds have demonstrated significant binding affinities and cellular activity against leukemia cell lines .
Structure-Activity Relationship (SAR) Studies
Optimization of Binding Affinity
Research has focused on optimizing the binding affinity of related compounds through structural modifications. For instance, modifications to the cyclopentyl moiety or the piperazine ring can enhance interactions with specific protein targets. Data from SAR studies indicate that small changes in the structure can lead to substantial increases in potency, as demonstrated by several compounds derived from similar frameworks .
Case Studies
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring in this compound is susceptible to nucleophilic substitution due to electron-deficient aromatic character. For example:
-
6-position substitution : The 4-methylpiperidine group at the pyridazine-6-position likely originates from SNAr displacement of a leaving group (e.g., Cl, Br) under basic conditions, as seen in analogous pyridazine-piperazine syntheses .
-
Piperazine coupling : The piperazine ring at pyridazine-3-position is introduced via SNAr using piperazine derivatives under Buchwald-Hartwig conditions (Pd catalysis) .
Example Reaction Conditions :
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Pyridazine-piperazine coupling | Pd₂(dba)₃, t-BuXPhos, NaOt-Bu, 2-methylpropan-2-ol, reflux | 67% |
Reductive Amination
The propan-1-one moiety is synthesized via reductive amination between a ketone precursor (e.g., 3-cyclopentylpropan-1-one) and the piperazine-pyridazine-piperidine intermediate. This step typically employs NaBH₃CN or NaBH(OAc)₃ in acetic acid .
Key Data :
-
Intermediate : (4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone .
-
Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane .
Microwave-Assisted Coupling
Microwave irradiation accelerates coupling reactions involving sterically hindered intermediates. For example, microwave heating (120–130°C) with HCl/dioxane facilitates piperazine-pyridazine bond formation in 4–8% yields .
Comparative Yields :
Method | Temperature | Time | Yield |
---|---|---|---|
Conventional reflux | 90–130°C | 24 h | 8–39% |
Microwave | 130°C | 4 h | 8% |
Functionalization of the Piperidine Ring
The 4-methylpiperidine group undergoes further modifications:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Oxidation : Piperidine can be oxidized to a pyridine derivative using KMnO₄ or RuO₄, though this is not reported for the target compound .
Stability and Degradation
-
Hydrolysis : The propan-1-one group is stable under acidic conditions but hydrolyzes slowly in strong bases (e.g., NaOH/EtOH) to carboxylic acids .
-
Photodegradation : Pyridazine rings are prone to UV-induced cleavage, necessitating storage in amber vials .
Synthetic Challenges
-
Low Yields : Steric hindrance from the cyclopentyl and piperidine groups reduces coupling efficiency (e.g., 8% yield in microwave-assisted steps) .
-
Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH) is required to isolate the final product from diastereomeric mixtures .
Comparative Analysis of Analogues
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c1-18-10-12-25(13-11-18)20-7-8-21(24-23-20)26-14-16-27(17-15-26)22(28)9-6-19-4-2-3-5-19/h7-8,18-19H,2-6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKYDSMNBIYJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.